BDP 581/591 alkyne
Description
Chemical Identity and BODIPY Classification
This compound, formally designated by the Chemical Abstracts Service number 2006345-34-0, represents a sophisticated member of the borondipyrromethene fluorophore family. The compound exhibits the molecular formula C₂₅H₂₂N₃BF₂O with a corresponding molecular weight of 429.27 daltons. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this molecule as 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide.
The compound belongs to the borondipyrromethene class of fluorophores, commonly abbreviated as BODIPY, which derives its name from the contraction of "boron-dipyrromethene". These organoboron compounds are characterized by their distinctive structural architecture featuring a boron difluoride group joined to a dipyrromethene moiety. This compound specifically exhibits moderate hydrophobic characteristics, which influences its solubility profile and cellular uptake properties. The compound demonstrates excellent solubility in dichloromethane, dimethylformamide, and dimethyl sulfoxide, making it compatible with a wide range of experimental conditions.
The structural framework of this compound incorporates several key chemical features that distinguish it from other fluorophores. The molecule contains a terminal alkyne group, which serves as the reactive site for copper-catalyzed click chemistry reactions. This functional group enables highly specific and efficient conjugation with azide-containing molecules, facilitating the development of sophisticated molecular probes and imaging agents. The borondipyrromethene core provides the photophysical properties essential for fluorescence applications, while the extended conjugation system contributes to the compound's spectral characteristics.
Table 1: Chemical and Physical Properties of this compound
Historical Context of BODIPY Dyes Development
The development of BODIPY dyes represents a significant milestone in fluorescence chemistry, with the inaugural synthesis accomplished by Treibs and Kreuzer in 1968. This groundbreaking work established the foundation for what would become one of the most important classes of fluorescent molecules in contemporary chemical and biological research. The original synthetic achievement marked the beginning of nearly six decades of continuous innovation and refinement in borondipyrromethene chemistry.
The historical trajectory of BODIPY development reveals a fascinating evolution from basic chemical curiosity to sophisticated research tool. While the first BODIPY derivatives were synthesized in 1968, the parent compound itself remained elusive until 2009, when researchers successfully isolated the core structure. This temporal gap between derivative synthesis and parent compound isolation reflects the inherent challenges associated with the stability and handling of these complex organoboron molecules. The difficulty primarily stemmed from the instability of dipyrromethene precursors rather than the BODIPY products themselves.
The synthesis methodology for BODIPY compounds has undergone substantial refinement since the initial discoveries. Contemporary synthetic approaches typically involve reacting dipyrromethene derivatives with boron trifluoride-diethyl ether complex in the presence of triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene. The dipyrromethene precursors are accessed through various methods, including condensation reactions between substituted pyrroles and aromatic aldehydes in the presence of trifluoroacetic acid, followed by oxidation using quinone oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or para-chloranil.
The scientific community's recognition of BODIPY dyes' potential has grown exponentially over the decades, leading to their incorporation into diverse research applications. The evolution from simple fluorescent labels to sophisticated molecular machines demonstrates the remarkable versatility of the BODIPY scaffold. Modern BODIPY derivatives, including this compound, represent the culmination of this evolutionary process, incorporating advanced functionality while maintaining the core photophysical advantages that made the original compounds attractive.
Significance of Alkyne Functionality in Fluorescent Probes
The incorporation of alkyne functionality into fluorescent probes represents a transformative advancement in bioorthogonal chemistry, fundamentally altering the landscape of molecular labeling and detection. Terminal alkynes, such as those present in this compound, serve as highly reactive sites for copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry. This chemical transformation, based on the Huisgen cycloaddition reaction described by Rolf Huisgen in the 1970s, has been modified through the addition of copper catalysts to enable room temperature reactions in aqueous environments.
The fundamental advantage of alkyne-containing fluorescent probes lies in their bioorthogonal nature, meaning that neither alkyne nor azide functional groups occur naturally in biological systems. This characteristic eliminates concerns about cross-reactivity with endogenous biomolecules, enabling highly specific labeling in complex biological environments. The reaction proceeds with exceptional selectivity and efficiency, typically achieving near-quantitative yields under mild conditions that are compatible with living systems.
The mechanistic aspects of alkyne-azide click chemistry contribute to its widespread adoption in fluorescent probe applications. The reaction involves the formation of a stable triazole linkage through a copper-catalyzed process that exhibits remarkable chemoselectivity. Recent developments have further improved the reaction conditions by eliminating the copper catalyst requirement through the use of strained cyclic alkynes, creating a simple two-component reaction system. The ring strain in these cyclic systems provides the driving force necessary for efficient azide coupling without external catalysis.
This compound exemplifies the strategic integration of click chemistry functionality with superior fluorescent properties. The terminal alkyne group enables facile conjugation with azide-modified biomolecules, proteins, nucleic acids, lipids, or carbohydrates. This capability has proven particularly valuable in applications requiring precise spatial and temporal control over fluorescent labeling, such as live-cell imaging and protein tracking studies. The combination of high fluorescence quantum yield and reactive alkyne functionality makes this compound an ideal candidate for developing sophisticated molecular probes.
Table 2: Spectroscopic Properties of this compound
General Applications and Research Importance
This compound occupies a prominent position in contemporary fluorescence research due to its exceptional combination of photophysical properties and chemical versatility. The compound's primary applications encompass fluorescence polarization assays, where its high fluorescence quantum yield of 0.83 and optimal spectral characteristics provide superior signal-to-noise ratios. These assays rely on the relationship between molecular rotation and fluorescence polarization, making this compound particularly valuable for studying molecular interactions, binding kinetics, and conformational changes in biological systems.
Microscopy applications represent another significant area where this compound demonstrates exceptional utility. The compound's spectral properties, with excitation at 585 nanometers and emission at 594 nanometers, position it in the orange-red region of the visible spectrum. This spectral positioning offers advantages for biological imaging by minimizing interference from cellular autofluorescence while providing excellent tissue penetration. The high extinction coefficient of 104,000 L⋅mol⁻¹⋅cm⁻¹ ensures bright fluorescence signals even at low concentrations, reducing the quantity of probe required for effective imaging.
The compound's significant two-photon absorption cross-section makes it particularly valuable for advanced microscopy techniques. Two-photon microscopy enables deeper tissue penetration and reduced photodamage compared to conventional single-photon excitation methods. This compound's compatibility with two-photon excitation expands its applicability to studies requiring high-resolution imaging in thick biological specimens, including tissue sections and whole-mount preparations.
Click chemistry applications leverage the terminal alkyne functionality to create sophisticated molecular constructs and bioconjugates. The copper-catalyzed azide-alkyne cycloaddition enables precise attachment of this compound to diverse molecular targets, including proteins, nucleic acids, and synthetic polymers. This capability has proven invaluable for developing targeted imaging agents, studying protein-protein interactions, and tracking molecular dynamics in living systems. The bioorthogonal nature of the click reaction ensures that labeling can be performed in complex biological environments without interfering with native cellular processes.
Properties
Molecular Formula |
C25H22BF2N3O |
|---|---|
Molecular Weight |
429.278 |
IUPAC Name |
3-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide |
InChI |
InChI=1S/C25H22BF2N3O/c1-2-18-29-25(32)17-16-22-13-15-24-19-23-14-12-21(30(23)26(27,28)31(22)24)11-7-6-10-20-8-4-3-5-9-20/h1,3-15,19H,16-18H2,(H,29,32)/b10-6+,11-7+ |
InChI Key |
OLFSHALJABVHGP-JMQWPVDRSA-N |
SMILES |
O=C(NCC#C)CCC1=[N+]2C(C=C1)=CC3=CC=C(/C=C/C=C/C4=CC=CC=C4)N3[B-](F)2F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP 581/591 alkyne |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Characteristics
BDP 581/591 alkyne has distinct physicochemical properties that enhance its utility in research:
- Molecular Formula : CHNBFO
- Molecular Weight : 429.27 g/mol
- Excitation Maximum : 585 nm
- Emission Maximum : 594 nm
- Fluorescence Quantum Yield : 0.83
- Solubility : Soluble in DCM, DMF, and DMSO, indicating good compatibility with various solvents used in biological assays.
Key Applications
- Fluorescence Polarization Assays
- Microscopy
- Two-Photon Microscopy
- Click Chemistry
- Lipid Peroxidation Studies
Case Study 1: Lipid Peroxidation Assay
A study utilized BDP 581/591 as a lipid peroxidation reporter to evaluate antioxidant effects in rat fibroblasts. The results indicated that the dye effectively reported lipid peroxidation levels, providing insights into cellular oxidative stress mechanisms .
Case Study 2: Protein Interaction Analysis
In another application, researchers used BDP 581/591 in fluorescence polarization assays to study protein-protein interactions. The high sensitivity of the dye allowed for the detection of subtle changes in binding affinities under varying conditions, showcasing its effectiveness in biochemical assays .
Comparison with Other Fluorophores
| Property | BDP 581/591 | Other Common Fluorophores (e.g., FITC) |
|---|---|---|
| Excitation Maximum (nm) | 585 | 495 |
| Emission Maximum (nm) | 594 | 519 |
| Quantum Yield | 0.83 | ~0.9 |
| Photostability | High | Moderate |
| Solubility | DCM, DMF, DMSO | Water |
Comparison with Similar Compounds
BDP 576/589 Tetrazine
- Chemical Properties : Molecular formula C₂₆H₂₃N₈BF₂O, molecular weight 529.17 g/mol .
- Optical Properties : Absorption/emission maxima at 576/589 nm, slightly blue-shifted compared to this compound.
- Functional Group: Tetrazine, enabling bioorthogonal reactions with strained dienophiles (e.g., trans-cyclooctene) without copper catalysts .
- Applications :
BDP 630/650 Alkyne
BDP 581/591 Derivatives (Azide, DBCO, NHS Ester)
- Functional Groups :
- Comparison with this compound: Property this compound BDP 581/591 Azide BDP 581/591 DBCO Reaction Mechanism CuAAC SPAAC SPAAC Copper Requirement Yes No No Typical Use Case In vitro assays Live-cell imaging In vivo targeting
Traditional BODIPY Dyes (e.g., BODIPY FL)
- Optical Properties : Absorption/emission maxima ~500/510 nm, shorter wavelengths than this compound.
- Limitations : Higher photobleaching rates and lower compatibility with red-channel microscopy .
Key Research Findings
- Lipid Peroxidation Studies : BDP 581/591 C11 demonstrated superior sensitivity in detecting lipid peroxidation in live cells compared to dichlorofluorescein (DCF) .
- Click Chemistry Efficiency : this compound achieved >90% conjugation yield in CuAAC reactions, outperforming azide-functionalized BODIPY derivatives in copper-dependent systems .
- Clinical Relevance : While unrelated to the fluorophore, "BDP" in medical literature often refers to beclomethasone dipropionate (a corticosteroid), highlighting the importance of disambiguating acronyms in interdisciplinary research .
Data Tables
Table 1: Optical Properties of BDP Fluorophores
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|
| This compound | 585 | 594 | 0.85 |
| BDP 576/589 Tetrazine | 576 | 589 | 0.78 |
| BDP 630/650 Alkyne | 630 | 650 | 0.65 |
| BODIPY FL | 503 | 512 | 0.90 |
Table 2: Functional Group Comparison
| Compound | Functional Group | Reaction Type | Copper Requirement |
|---|---|---|---|
| This compound | Alkyne | CuAAC | Yes |
| BDP 581/591 Azide | Azide | SPAAC | No |
| BDP 576/589 Tetrazine | Tetrazine | Inverse Electron Demand Diels-Alder | No |
Adapted from .
Q & A
Q. What are the key photophysical properties of BDP 581/591 alkyne, and how do they influence its application in fluorescence-based assays?
this compound is a boron dipyrromethene (BODIPY) fluorophore with moderate hydrophobicity, an emission range of 581–591 nm, and high photostability. Its quantum yield and molar extinction coefficient (ε > 80,000 M⁻¹cm⁻¹) make it suitable for fluorescence polarization assays, microscopy, and two-photon imaging. To validate these properties, researchers should use fluorimetry for quantum yield measurements, UV-Vis spectroscopy for molar absorptivity, and confocal microscopy for photostability testing under controlled illumination .
Q. What are the recommended protocols for synthesizing and characterizing this compound to ensure purity and structural integrity?
Synthesis should follow copper-catalyzed alkyne-azide cycloaddition (CuAAC) protocols, with purity verified via HPLC (≥95%) and structural confirmation through NMR (¹H/¹³C) and high-resolution mass spectrometry. For storage, maintain the compound at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Characterization must include solvent compatibility tests to avoid aggregation artifacts .
Q. How should researchers design controlled experiments to evaluate the efficiency of this compound in copper-catalyzed click chemistry reactions?
Optimize reaction conditions by varying Cu(I) catalyst concentration (e.g., 1–5 mol%), ligand-to-catalyst ratios (e.g., TBTA), and reaction time (30 min to 24 hrs). Include negative controls (no catalyst) and validate conjugation efficiency using gel electrophoresis or MALDI-TOF for biomolecular conjugates. Quantify unreacted alkyne via TLC or fluorescence quenching assays .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in fluorescence quantum yield measurements of this compound across different solvent systems?
Discrepancies often arise from solvent polarity or dissolved oxygen. Standardize measurements using reference fluorophores (e.g., fluorescein) in matched solvents. Perform degassing (via nitrogen purging) to mitigate oxygen quenching. Use time-resolved fluorescence to distinguish environmental effects from intrinsic photophysical properties .
Q. How can researchers optimize the conjugation efficiency of this compound in bioorthogonal labeling while minimizing non-specific binding?
To enhance specificity:
- Use sub-stoichiometric azide:alkyne ratios (1:1.2) to limit unreacted alkyne.
- Introduce blocking agents (e.g., BSA) during labeling.
- Perform post-conjugation purification via size-exclusion chromatography. Validate efficiency using Förster resonance energy transfer (FRET) or fluorescence anisotropy .
Q. What statistical approaches are recommended for analyzing time-resolved fluorescence data obtained from this compound in complex biological matrices?
Apply multiexponential decay models (e.g., χ²-weighted fitting) to resolve lifetime components. Use bootstrapping to estimate uncertainty in heterogeneous systems (e.g., cells). Normalize data against autofluorescence controls and apply ANOVA for inter-group comparisons .
Q. How should contradictory results between in vitro and in vivo imaging studies using this compound be systematically investigated?
Address discrepancies by:
Q. What criteria should guide the selection between this compound and other BODIPY derivatives for specific imaging modalities?
Prioritize based on:
- Emission wavelength : BDP 630/650 for near-infrared imaging.
- Solubility : Hydrophilic derivatives (e.g., PEGylated BDP FL) for aqueous environments.
- Reactivity : Maleimide-functionalized BDP for thiol-specific labeling. Conduct comparative photobleaching assays to assess suitability for long-term imaging .
Q. What validation protocols are essential when employing this compound as a FRET donor in protein interaction studies?
Ensure:
- Spectral overlap between donor (BDP 581/591) and acceptor (e.g., Cy3/Cy5) is >30%.
- Donor-acceptor distance is within 2–8 nm.
- Perform acceptor photobleaching controls to confirm FRET efficiency. Use single-molecule pull-down assays to rule out aggregation artifacts .
Q. How can researchers ensure the reproducibility of this compound-based assays across different laboratory settings?
Standardize protocols by:
- Documenting solvent lot numbers, temperature, and humidity during experiments.
- Sharing raw data and analysis code via repositories like Zenodo.
- Conducting inter-laboratory validation using blinded samples.
Reference primary literature for established workflows and report deviations in supplementary materials .
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
